Cas no 882303-63-1 (2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-)

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- structure
882303-63-1 structure
Nombre del producto:2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
Número CAS:882303-63-1
MF:C16H8N2O2S3
Megavatios:356.441919326782
CID:4457990
PubChem ID:86234384

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Propiedades químicas y físicas

Nombre e identificación

    • 2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
    • 5,5'-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde)
    • 5,5'-(2,1,3-benzothiadiazole-4,7-diyl)bis-(2-thiophenecarboxaldehyde)
    • 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
    • 5,5′-(2,1,3-Benzothiadiazole-4,7-diyl)bis[2-thiophenecarboxaldehyde] (ACI)
    • BS-47700
    • 5-[7-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]thiophene-2-carbaldehyde
    • 882303-63-1
    • 5-[4-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophene-2-carbaldehyde
    • F72827
    • SCHEMBL16532879
    • Renchi: 1S/C16H8N2O2S3/c19-7-9-1-5-13(21-9)11-3-4-12(16-15(11)17-23-18-16)14-6-2-10(8-20)22-14/h1-8H
    • Clave inchi: MYFMYUMBJOVSJX-UHFFFAOYSA-N
    • Sonrisas: O=CC1=CC=C(C2C3C(=NSN=3)C(C3=CC=C(C=O)S3)=CC=2)S1

Atributos calculados

  • Calidad precisa: 355.97479102g/mol
  • Masa isotópica única: 355.97479102g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 4
  • Complejidad: 427
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 145Ų

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A1489846-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$65.0 2025-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-250mg
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
250mg
¥846 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R107694-1g
2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
882303-63-1 97%
1g
¥2128 2023-09-07
Ambeed
A1489846-100mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
100mg
$40.0 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640816-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 98%
5g
¥4849.00 2024-04-27
Aaron
AR01XCQ0-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$57.00 2025-02-12
1PlusChem
1P01XCHO-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$52.00 2024-04-20
eNovation Chemicals LLC
Y1246749-250mg
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
250mg
$110 2025-02-24
eNovation Chemicals LLC
Y1246749-5g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 97%
5g
$555 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640816-1g
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
882303-63-1 98%
1g
¥1617.00 2024-04-27

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, reflux
Referencia
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 50 °C
Referencia
High Charge Carrier Mobility, Low Band Gap Donor-Acceptor Benzothiadiazole-oligothiophene Based Polymeric Semiconductors
Fu, Boyi; et al, Chemistry of Materials, 2012, 24(21), 4123-4133

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  72 h, 105 °C
Referencia
Dissymmetrization of Benzothiadiazole by Direct C-H Arylation: A Way to Symmetrical and Unsymmetrical Elongated π-Conjugated Molecules
Dall'Agnese, Chunxiang ; et al, European Journal of Organic Chemistry, 2017, 2017(46), 6872-6877

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 4 h, 50 °C
Referencia
Molecular engineering and synthesis of novel metal-free organic sensitizers with D-π-A-π-A architecture for DSSC applications: The effect of the anchoring group
Elmorsy, Mohamed R. ; et al, Dyes and Pigments, 2018, 158, 121-130

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Palladium diacetate ,  Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  5.5 h, 120 °C
Referencia
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene
Referencia
Highly dichroic benzo-2,1,3-thiadiazole dyes containing five linearly π-conjugated aromatic residues, with fluorescent emission ranging from green to red, in a liquid crystal guest-host system
Zhang, Xuelong; et al, Journal of Materials Chemistry, 2006, 16(8), 736-740

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  24 h, 80 °C
Referencia
Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules
Chen, Chunxiang; et al, New Journal of Chemistry, 2016, 40(9), 7326-7337

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Raw materials

2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS- Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:882303-63-1)2-THIOPHENECARBOXALDEHYDE, 5,5'-(2,1,3-BENZOTHIADIAZOLE-4,7-DIYL)BIS-
A1059901
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):158.0/550.0